molecular formula C10H8BrNO2S B1374414 5-Bromo-2-(3-methoxyphenoxy)-1,3-thiazole CAS No. 1384191-70-1

5-Bromo-2-(3-methoxyphenoxy)-1,3-thiazole

Cat. No. B1374414
M. Wt: 286.15 g/mol
InChI Key: DEDMUARICMOEQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(3-methoxyphenoxy)-1,3-thiazole, commonly referred to as 5-Br-2-MPT, is an organic compound with a variety of uses in the laboratory and in scientific research. This compound is a colorless solid with a melting point of 153-154°C and a boiling point of 403°C. It belongs to the family of thiazoles, which are heterocyclic compounds containing a sulfur atom and an oxygen atom in a five-membered ring. 5-Br-2-MPT is a versatile compound that can be used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.

Scientific Research Applications

  • Photodynamic Therapy in Cancer Treatment

    • A zinc phthalocyanine derivative substituted with a group containing 5-Bromo-2-(3-methoxyphenoxy)-1,3-thiazole has been synthesized and characterized. This compound exhibits good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it a promising candidate as a Type II photosensitizer for the treatment of cancer in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
  • Synthesis and Characterization of Novel Compounds

    • The one-step synthesis of 2-(2-Bromo-5- methoxyphenyl)-5-(3-arylidene)-1,3-thiazolo[3,2-b]-1,2,4-triazol-6-(5H)-ones was described, showcasing the versatility of derivatives of 5-Bromo-2-(3-methoxyphenoxy)-1,3-thiazole in synthesizing novel compounds (Vijaya Raj & Narayana, 2006).
  • Chemical Reaction Mechanisms

    • The reactions of brominated benzolactone/lactam with 4-methoxythiobenzamide and thiourea were studied, involving a derivative similar to 5-Bromo-2-(3-methoxyphenoxy)-1,3-thiazole. This research contributes to understanding the reaction mechanisms and potential applications of such compounds (Kammel, Tarabová, Růžičková, & Hanusek, 2015).
  • Antiproliferative Activity

    • New compounds synthesized from 2-(2-Bromo-5-methoxyphenyl)-6-aryl-1,3-thiazolo[3,2-b][1,2,4]triazoles have been evaluated for their antiproliferative activity, indicating potential therapeutic applications (Narayana, Vijaya Raj, & Sarojini, 2010).
  • Central Nervous System Penetrability

    • A study on a highly potent serotonin-3 receptor antagonist, a derivative of 5-Bromo-2-(3-methoxyphenoxy)-1,3-thiazole, revealed its effectiveness in penetrating the blood-brain barrier, suggesting its potential use in neurological applications (Rosen et al., 1990).
  • Synthesis on Solid Phase

    • The synthesis of 2-amino-5-carboxamide thiazole derivatives on solid phase starting from a 4-formyl-3-methoxy phenoxy resin is reported. This study contributes to the field of solid-phase synthesis and its application in drug development (Kim, Kwon, Han, & Gong, 2019).
  • Potential MAGL Inhibitors

    • The efficient one-pot synthesis of 5-bromo-2-amino-1,3-thiazoles demonstrates the compound's utility in producing pharmacologically interesting compounds, including potential monoacylglycerol lipase inhibitors (Prévost et al., 2018).

properties

IUPAC Name

5-bromo-2-(3-methoxyphenoxy)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2S/c1-13-7-3-2-4-8(5-7)14-10-12-6-9(11)15-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDMUARICMOEQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=NC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(3-methoxyphenoxy)-1,3-thiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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